6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7/c22-16-8-6-15(7-9-16)18-14-24-20-25-21(26-29(20)19(18)23)28-12-10-27(11-13-28)17-4-2-1-3-5-17/h1-9,14H,10-13,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMFJCVBLROSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=C(C=NC4=N3)C5=CC=C(C=C5)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via a nucleophilic substitution reaction, often using a suitable leaving group on the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and substituted fluorophenyl analogs.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine may exhibit significant antidepressant effects through their interaction with serotonin receptors. Specifically, derivatives targeting the 5-HT1A and 5-HT7 receptors have shown promise in treating depression and anxiety disorders. These receptors play crucial roles in mood regulation and are common targets in antidepressant drug development .
Antiplatelet Activity
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as antiplatelet agents. Analogues of ticagrelor, a known antiplatelet drug, have been synthesized with modifications that retain or enhance their efficacy. The compound's structural features allow it to inhibit platelet aggregation effectively, making it a candidate for cardiovascular therapies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Certain structural modifications have led to enhanced activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This dual action—antiplatelet and antimicrobial—suggests a versatile therapeutic profile .
Case Study 1: Antidepressant Efficacy
A study published in MDPI explored the synthesis of various piperazine derivatives and their effects on serotonin receptor activity. The findings indicated that specific modifications to the piperazine ring could enhance binding affinity and efficacy at the 5-HT1A receptor, suggesting a pathway for developing new antidepressants based on the triazolo-pyrimidine framework .
Case Study 2: Antiplatelet Mechanism
Research conducted on ticagrelor analogues demonstrated that slight modifications in the triazolo-pyrimidine structure could significantly affect antiplatelet activity. For instance, a study showed that removing fluorine substituents from the phenyl ring did not compromise antiplatelet efficacy but altered antibacterial properties . This highlights the importance of structural optimization in drug design.
Case Study 3: Antimicrobial Activity
In another investigation, derivatives of triazolo-pyrimidines were synthesized and tested against various bacterial strains. The results revealed that certain compounds exhibited potent bactericidal activity against MRSA while maintaining low cytotoxicity levels in human cell lines. This dual action emphasizes the potential for these compounds in treating infections without compromising patient safety .
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This modulation can result in therapeutic effects, particularly in the context of neurological disorders.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Piperazine derivatives are often associated with improved CNS penetration and kinase inhibition . In microtubule-targeting triazolopyrimidines, bulkier substituents at Position 2 (e.g., trifluoroethylamino) correlate with enhanced tubulin polymerization activity .
Position 5/6 Substituents: Fluorine at Position 6 (target compound) vs. Position 5 () alters electronic effects on the core. Fluorine’s electronegativity may optimize interactions with hydrophobic pockets in target proteins.
Position 7 Substituents :
Pharmacological and Physicochemical Comparisons
- Metabolic Stability : Fluorine and piperazine moieties may reduce oxidative metabolism, extending half-life relative to methoxy or methyl derivatives .
- Tubulin Binding : Compounds with trifluorophenyl groups () or para-substituted phenyl rings (target compound) show enhanced microtubule stabilization, a trait relevant in neurodegenerative tauopathies and cancer .
Biological Activity
6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The compound's unique structural features contribute to its potential therapeutic applications, particularly in the fields of psychiatry, oncology, and infectious diseases.
Structural Characteristics
The compound is characterized by a triazole ring fused to a pyrimidine structure with a phenylpiperazine moiety. This configuration is believed to enhance its receptor binding and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C15H16FN5 |
| Molecular Weight | 280.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | XZZHLLHNPXMFJW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : It has been shown to bind selectively to serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. The presence of the phenylpiperazine moiety enhances this interaction.
- Enzyme Inhibition : The compound acts as a selective inhibitor of certain proteases involved in inflammatory pathways. For example, inhibition of C1s protease has been noted, which plays a crucial role in the complement system and inflammation modulation .
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of this compound exhibit significant antidepressant and anxiolytic properties. In animal models, it has demonstrated efficacy comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells. It has shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
Case Studies
- Case Study 1 : A study evaluated the antidepressant effects of the compound in a rat model of depression. Results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood and reduced depressive symptoms .
- Case Study 2 : In vitro studies on MCF-7 and Bel-7402 cell lines revealed that treatment with the compound resulted in decreased cell viability and increased apoptosis markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
